molecular formula C10H5BrCl2N2O2 B12580649 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2h)-one CAS No. 565157-22-4

4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2h)-one

Cat. No.: B12580649
CAS No.: 565157-22-4
M. Wt: 335.97 g/mol
InChI Key: HHLXUZVJDKUCMB-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one is a chemical compound with a complex structure that includes bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dichlorophenyl compounds followed by cyclization and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms.

    Substitution: Halogen atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dichloroaniline: Shares similar halogenation patterns but lacks the hydroxyl and pyridazinone groups.

    4-Bromo-2,6-dichlorophenol: Contains similar halogen atoms but differs in the presence of a phenol group instead of a pyridazinone ring.

Uniqueness

4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one is unique due to its combination of bromine, chlorine, and hydroxyl groups within a pyridazinone ring

Properties

CAS No.

565157-22-4

Molecular Formula

C10H5BrCl2N2O2

Molecular Weight

335.97 g/mol

IUPAC Name

4-bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3-one

InChI

InChI=1S/C10H5BrCl2N2O2/c11-8-7(16)4-14-15(10(8)17)9-5(12)2-1-3-6(9)13/h1-4,16H

InChI Key

HHLXUZVJDKUCMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C(=C(C=N2)O)Br)Cl

Origin of Product

United States

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